molecular formula C25H29FN4O2 B2706357 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775542-06-7

5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2706357
CAS RN: 1775542-06-7
M. Wt: 436.531
InChI Key: YGBADNSPKVXPMR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and a benzyl group . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and triazole rings suggests that this compound would have a rigid, cyclic structure . The fluorobenzyl group would likely add additional complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperidine ring might undergo reactions involving the nitrogen atom, while the triazole ring might participate in reactions involving the adjacent nitrogen and carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and triazole rings might affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves detailed synthesis processes and characterization, including spectroscopic evidences such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and structural confirmation through single crystal XRD data. These studies provide foundational knowledge for understanding the chemical and physical properties of complex compounds, which is critical for exploring their potential applications in various scientific fields (Sanjeevarayappa et al., 2015).

Biological Evaluation

Compounds with similar structural features have been evaluated for their biological activities, including antimicrobial, antituberculosis, and antitumor activities. For example, studies have shown that certain derivatives exhibit moderate to excellent fungicidal activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (Mao et al., 2013). Another study focused on the design and synthesis of hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential for anti-tubercular drug development (Jeankumar et al., 2013).

Anticancer Activity

Several studies have synthesized and evaluated compounds for their anticancer properties. These studies involve not only the synthesis of novel compounds but also their in vitro evaluation against cancer cell lines, providing insights into their potential as anticancer agents. For instance, compounds with fluoro and benzyl groups have shown good antitumor activity, suggesting their usefulness in cancer research (Ye Jiao et al., 2015).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of compounds with biological targets, which is essential for drug development. Research on similar compounds has included molecular docking to predict their binding affinities to specific proteins, providing valuable insights for designing more effective therapeutic agents (Govindhan et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-25(2,3)20-8-6-19(7-9-20)23(31)29-14-12-18(13-15-29)22-27-28-24(32)30(22)16-17-4-10-21(26)11-5-17/h4-11,18H,12-16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBADNSPKVXPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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